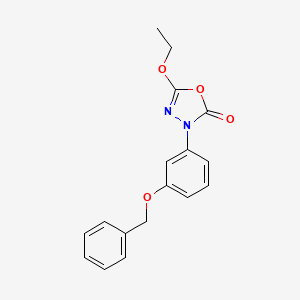
Sydnone imine, 3-(p-methoxyphenethyl)-, monohydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sydnone imine, 3-(p-methoxyphenethyl)-, monohydrochloride: is a chemical compound belonging to the sydnone imine class These compounds are known for their unique structure, which includes a five-membered ring containing nitrogen and oxygen atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of sydnone imine, 3-(p-methoxyphenethyl)-, monohydrochloride typically involves the following steps:
-
Formation of the Sydnone Imine Ring: : This step involves the cyclization of a suitable precursor, such as a hydrazine derivative, with an appropriate carbonyl compound under acidic conditions. The reaction is often carried out in the presence of a dehydrating agent to facilitate ring closure.
-
Introduction of the p-Methoxyphenethyl Group: : The p-methoxyphenethyl group can be introduced through a substitution reaction, where a suitable leaving group on the sydnone imine ring is replaced by the p-methoxyphenethyl moiety. This step may require the use of a strong base or a catalyst to promote the substitution.
-
Formation of the Monohydrochloride Salt: : The final step involves the conversion of the free base form of the compound to its monohydrochloride salt. This is typically achieved by treating the compound with hydrochloric acid in a suitable solvent, followed by crystallization to isolate the pure salt.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification and isolation techniques. Continuous flow reactors and automated synthesis platforms may be employed to enhance production efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
-
Oxidation: : Sydnone imine, 3-(p-methoxyphenethyl)-, monohydrochloride can undergo oxidation reactions, typically involving the conversion of the imine group to an oxime or nitroso derivative. Common oxidizing agents include hydrogen peroxide, peracids, and other peroxides.
-
Reduction: : Reduction reactions can convert the imine group to an amine. This can be achieved using reducing agents such as sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.
-
Substitution: : The compound can participate in nucleophilic substitution reactions, where the p-methoxyphenethyl group can be replaced by other nucleophiles. This may involve the use of strong bases or catalysts to facilitate the reaction.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids, and other peroxides under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Strong bases (e.g., sodium hydride, potassium tert-butoxide), catalysts (e.g., palladium, copper).
Major Products
Oxidation: Oxime or nitroso derivatives.
Reduction: Corresponding amine derivatives.
Substitution: Various substituted sydnone imine derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, sydnone imine, 3-(p-methoxyphenethyl)-, monohydrochloride is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used as a probe to study enzyme mechanisms and protein interactions. Its ability to undergo various chemical transformations makes it a valuable tool for investigating biological pathways and processes.
Medicine
In medicine, sydnone imine derivatives have been explored for their potential therapeutic properties. They may exhibit antimicrobial, anticancer, or anti-inflammatory activities, making them candidates for drug development and pharmaceutical research.
Industry
In industrial applications, this compound can be used in the synthesis of specialty chemicals, agrochemicals, and other high-value products. Its versatility in chemical reactions makes it a valuable intermediate in various manufacturing processes.
Wirkmechanismus
The mechanism of action of sydnone imine, 3-(p-methoxyphenethyl)-, monohydrochloride involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The compound’s unique structure allows it to bind to specific sites on these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets involved can vary depending on the specific application and context.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Sydnone imine, 3-(p-methoxyphenyl)-, monohydrochloride
- Sydnone imine, 3-(p-ethoxyphenethyl)-, monohydrochloride
- Sydnone imine, 3-(p-methylphenethyl)-, monohydrochloride
Uniqueness
Sydnone imine, 3-(p-methoxyphenethyl)-, monohydrochloride is unique due to the presence of the p-methoxyphenethyl group, which imparts distinct chemical and biological properties. This group can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable compound for various research and industrial applications.
Eigenschaften
CAS-Nummer |
37744-05-1 |
|---|---|
Molekularformel |
C11H14ClN3O2 |
Molekulargewicht |
255.70 g/mol |
IUPAC-Name |
3-[2-(4-methoxyphenyl)ethyl]oxadiazol-3-ium-5-amine;chloride |
InChI |
InChI=1S/C11H14N3O2.ClH/c1-15-10-4-2-9(3-5-10)6-7-14-8-11(12)16-13-14;/h2-5,8H,6-7,12H2,1H3;1H/q+1;/p-1 |
InChI-Schlüssel |
QPLHCENVQTVOFQ-UHFFFAOYSA-M |
Kanonische SMILES |
COC1=CC=C(C=C1)CC[N+]2=NOC(=C2)N.[Cl-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![6-[(Propan-2-yl)amino]pyridazin-3(2H)-one](/img/structure/B12911484.png)
![2-[2-amino-9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-6-yl]sulfanyl-1-phenylethanone](/img/structure/B12911489.png)




![7,7-Bis(2-methyl-1-octyl-1H-indol-3-yl)furo[3,4-b]pyridin-5(7H)-one](/img/structure/B12911519.png)





